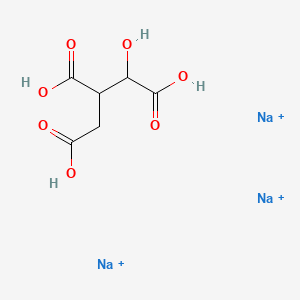

DL-Isocitric acid trisodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61897-80-1 |

|---|---|

Molecular Formula |

C6H8Na3O7+3 |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

trisodium;1-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1 |

InChI Key |

HWMVXEKEEAIYGB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na+].[Na+].[Na+] |

Other CAS No. |

61897-80-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of DL-Isocitric Acid Trisodium Salt in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of DL-Isocitric acid trisodium (B8492382) salt in the Krebs cycle, also known as the tricarboxylic acid (TCA) cycle. Isocitrate is a pivotal intermediate in this central metabolic pathway, and its salt form, DL-Isocitric acid trisodium salt, serves as a crucial substrate in various research applications. This document details the biochemical context, provides quantitative data, outlines experimental protocols, and presents visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Biochemical Significance of Isocitrate in the Krebs Cycle

Isocitrate is a six-carbon molecule that occupies a critical juncture in the Krebs cycle. It is formed from citrate (B86180) through an isomerization reaction catalyzed by the enzyme aconitase and is subsequently oxidatively decarboxylated by isocitrate dehydrogenase to form the five-carbon molecule alpha-ketoglutarate.[1][2] This step is a key regulatory point in the cycle and is one of the first committed steps leading to the generation of reducing equivalents (NADH) and carbon dioxide.[1]

The Krebs cycle is the final common pathway for the oxidation of carbohydrates, fats, and amino acids, making it a central hub for cellular energy production.[3] The reactions of the cycle, including the conversion of isocitrate, provide the necessary precursors for the electron transport chain, ultimately leading to the synthesis of ATP.[4]

This compound is a stable, water-soluble form of isocitric acid that is commonly used in in vitro studies of the Krebs cycle.[5] As a laboratory reagent, it provides a reliable source of the isocitrate substrate for assays involving enzymes like isocitrate dehydrogenase and for studying mitochondrial respiration.[6] The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-threo-isocitric acid stereoisomers. While the biologically active form is D-isocitrate, the DL-mixture is often used in commercially available reagents.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of isocitrate with Krebs cycle enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Na₃O₇ | [7][8] |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [7][8] |

| CAS Number | 1637-73-6 | [7][9] |

| Appearance | White to light yellow crystalline powder | [9] |

| Solubility | Water soluble | [5] |

| Storage | Stable under recommended storage conditions | [10] |

Table 2: Kinetic Parameters for Isocitrate Dehydrogenase (IDH)

| Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference(s) |

| Mycobacterium tuberculosis IDH-1 | DL-isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 | [11] |

| Bovine Adrenals (NADP-specific) | D,L-isocitrate | 2.3 and 63 (two apparent sites) | - | [12] |

| Escherichia coli IDH | Isocitrate | Varies with NADP⁺ concentration | - | [13] |

Table 3: Inhibition Constants (Kᵢ) for Isocitrate Dehydrogenase 1 (IDH1) Inhibitors

| Inhibitor | Target | Kᵢ (µM) | Reference(s) |

| Compound 4 (5-Benzyl-1-hydroxypyridin-2-one) | IDH1(R132H) | 8.2 | [14] |

| Compound 7 | IDH1(R132H) | 5.9 | [14] |

| Compound 8 | IDH1(R132H) | 4.5 | [14] |

Experimental Protocols

Isocitrate Dehydrogenase (NADP⁺) Activity Assay

This protocol is adapted from a standard method for determining the activity of NADP⁺-dependent isocitrate dehydrogenase using this compound.

Principle:

Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 0.2 M Tris-HCl, pH 8.5, containing 1 mM MgCl₂.

-

This compound Solution (Substrate): Prepare a stock solution of 4.6 mM by dissolving 11.9 mg of this compound in 10 mL of Assay Buffer.[15]

-

NADP⁺ Solution: Prepare a stock solution of the desired concentration in Assay Buffer.

-

Enzyme Solution: A purified or partially purified preparation of NADP⁺-dependent isocitrate dehydrogenase.

Procedure:

-

To a suitable cuvette, add the following in order:

-

Assay Buffer

-

NADP⁺ Solution

-

This compound Solution

-

-

Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the Enzyme Solution.

-

Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the reaction rate is linear.

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

The enzyme activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Mitochondrial Respiration Assay Using this compound

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using isocitrate as a substrate.

Principle:

The addition of isocitrate to isolated mitochondria provides a substrate for the Krebs cycle, leading to the production of NADH and FADH₂. These reducing equivalents donate electrons to the electron transport chain, resulting in oxygen consumption, which can be measured using an oxygen electrode or a plate-based respirometer.

Reagents:

-

Mitochondrial Respiration Buffer: (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4).

-

Isolated Mitochondria: Prepare fresh or use cryopreserved mitochondria.

-

This compound Solution: Prepare a stock solution (e.g., 1 M) in water.

-

ADP Solution: Prepare a stock solution (e.g., 100 mM) in water, pH adjusted to ~7.0.

-

Inhibitors (optional): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), etc.

Procedure:

-

Add the Mitochondrial Respiration Buffer to the chamber of the oxygen electrode or the wells of the microplate.

-

Add the isolated mitochondria to the chamber/well and allow for a baseline oxygen consumption rate to be established.

-

Add this compound Solution to a final concentration of, for example, 5-10 mM to initiate substrate-driven respiration (State 2).

-

After a stable State 2 respiration rate is observed, add ADP to a final concentration of, for example, 1 mM to stimulate ATP synthesis and measure State 3 respiration.

-

(Optional) Add specific inhibitors to dissect the contribution of different parts of the electron transport chain.

-

Record the oxygen consumption rate throughout the experiment.

-

Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 2 rate) as an indicator of mitochondrial coupling and health.

Mandatory Visualizations

Rationale for Use of this compound

-

Stability and Solubility: The trisodium salt form of isocitric acid is a stable, crystalline solid that is readily soluble in aqueous buffers, making it convenient for preparing accurate and reproducible substrate solutions for biochemical assays.[5]

-

Commercial Availability: this compound is widely available from chemical suppliers, ensuring a consistent and reliable source for research.

-

Substrate for Key Enzymes: It serves as a direct substrate for isocitrate dehydrogenase, a key regulatory enzyme in the Krebs cycle. This allows for the specific investigation of this enzyme's kinetics and regulation.[11]

-

Mitochondrial Respiration Studies: When supplied to isolated mitochondria, isocitrate can fuel the Krebs cycle and subsequent oxidative phosphorylation, enabling the study of mitochondrial function and dysfunction.[16]

-

Racemic Mixture: While only the D-isomer is biologically active, the DL-racemic mixture is often used in research settings. For many enzymatic assays, the L-isomer is considered inert and does not interfere with the reaction being studied. However, it is crucial for researchers to be aware of the composition and to consider any potential effects of the L-isomer in their specific experimental system.

Conclusion

This compound is an indispensable tool for researchers and scientists studying the Krebs cycle and cellular metabolism. Its role as a stable and reliable source of the key intermediate, isocitrate, facilitates a wide range of in vitro investigations, from enzyme kinetics to mitochondrial bioenergetics. A thorough understanding of its properties and appropriate experimental design, as outlined in this guide, is essential for obtaining accurate and meaningful data in the fields of biochemistry, cell biology, and drug development.

References

- 1. Khan Academy [khanacademy.org]

- 2. scribd.com [scribd.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cellular respiration - Wikipedia [en.wikipedia.org]

- 5. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 6. jpharmachem.com [jpharmachem.com]

- 7. This compound hydrate | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isocitric acid, dl- | C6H5Na3O7 | CID 168942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ableweb.org [ableweb.org]

- 16. Isocitrate supplementation promotes breathing generation, gasping, and autoresuscitation in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Isocitrate in Cellular Respiration and Metabolic Reprogramming: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate, a key intermediate in the citric acid cycle, stands at a critical metabolic nexus, dictating cellular energy production and biosynthetic pathway selection. Its oxidative decarboxylation, catalyzed by a family of isocitrate dehydrogenases (IDHs), is a rate-limiting step in aerobic respiration. Beyond its canonical role in the Krebs cycle, isocitrate metabolism is intricately linked to a host of other cellular processes, including fatty acid synthesis, amino acid metabolism, and the glyoxylate (B1226380) cycle in certain organisms. Dysregulation of isocitrate metabolism, particularly through mutations in IDH enzymes, has emerged as a hallmark of various cancers, underscoring its significance in disease pathogenesis. This technical guide provides an in-depth exploration of the multifaceted functions of isocitrate, detailing its enzymatic regulation, involvement in diverse metabolic pathways, and implications for therapeutic intervention. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Isocitrate in the Heart of Cellular Respiration: The Krebs Cycle

Isocitrate is a six-carbon intermediate in the Krebs cycle, formed from the isomerization of citrate (B86180) by the enzyme aconitase.[1][2] Its primary fate within the mitochondrial matrix is oxidative decarboxylation to the five-carbon molecule α-ketoglutarate.[1] This irreversible reaction is a critical regulatory point in the cycle and is catalyzed by isocitrate dehydrogenase (IDH).[3][4]

There are three main isoforms of IDH in mammals, distinguished by their subcellular localization and cofactor preference:

-

IDH1: Located in the cytoplasm and peroxisomes, this enzyme utilizes NADP+ as a cofactor, producing NADPH.[5]

-

IDH2: Found in the mitochondrial matrix, it also uses NADP+ and is a major source of mitochondrial NADPH.[6]

-

IDH3: This mitochondrial enzyme is the canonical Krebs cycle enzyme, utilizing NAD+ to produce NADH.[7] It is a heterotetrameric enzyme allosterically regulated by effectors such as ADP and ATP.[7][8]

The conversion of isocitrate to α-ketoglutarate by IDH3 is a key energy-yielding step, generating NADH that subsequently donates electrons to the electron transport chain for ATP synthesis.[1][9]

Quantitative Data on Isocitrate and Isocitrate Dehydrogenases

A thorough understanding of the kinetics and cellular concentrations of isocitrate and its related enzymes is crucial for metabolic modeling and drug development. The following tables summarize key quantitative parameters.

Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

| Parameter | IDH1 (Cytosolic, NADP+) | IDH2 (Mitochondrial, NADP+) | IDH3 (Mitochondrial, NAD+) |

| Km for Isocitrate | ~20-70 µM | ~10-40 µM | ~30-100 µM (S0.5) |

| Km for NADP+/NAD+ | ~5-20 µM | ~10-30 µM | ~50-200 µM |

| Vmax | Varies significantly with purification and assay conditions | Varies significantly with purification and assay conditions | Varies significantly with purification and assay conditions |

| Specific Activity | Dependent on purification; reported values in the range of 1-10 U/mg | Dependent on purification; reported values in the range of 2-15 U/mg | Dependent on purification; reported values in the range of 0.5-5 U/mg |

| Allosteric Activators | - | - | ADP, Ca2+ |

| Allosteric Inhibitors | - | - | ATP, NADH |

Note: Kinetic values can vary depending on experimental conditions (pH, temperature, buffer composition). The values presented are approximate ranges compiled from various studies.

Table 2: Intracellular Concentrations of Isocitrate and Related Metabolites

| Metabolite | Typical Concentration Range (in mammalian cells) | Conditions Affecting Concentration |

| Isocitrate | 30 - 570 µM | Nutrient availability, oxygen levels, cell type |

| Citrate | 100 - 1000 µM | Glucose and glutamine availability |

| α-Ketoglutarate | 50 - 500 µM | Amino acid metabolism, IDH activity |

| NADP+ | 1 - 10 µM | Cellular redox state |

| NADPH | 10 - 100 µM | Pentose phosphate (B84403) pathway, IDH1/2 activity |

| NAD+ | 100 - 500 µM | Glycolysis, Krebs cycle activity |

| NADH | 1 - 10 µM | Electron transport chain activity |

Note: Intracellular metabolite concentrations are dynamic and can fluctuate significantly based on the metabolic state of the cell.[2]

Beyond the Krebs Cycle: Diverse Metabolic Roles of Isocitrate

Isocitrate's metabolic significance extends far beyond its role in the Krebs cycle. It is a key player in several alternative metabolic pathways.

The Glyoxylate Cycle

In plants, bacteria, and fungi, the glyoxylate cycle provides a mechanism to synthesize carbohydrates from two-carbon compounds like acetate. This pathway bypasses the two decarboxylation steps of the Krebs cycle. Isocitrate is cleaved by isocitrate lyase into succinate (B1194679) and glyoxylate. Succinate can then be used for gluconeogenesis.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, the reaction catalyzed by IDH1 and IDH2 can proceed in reverse. In this process, known as reductive carboxylation, α-ketoglutarate is converted to isocitrate, consuming NADPH. This isocitrate can then be isomerized to citrate, which is subsequently cleaved in the cytoplasm to provide acetyl-CoA for fatty acid synthesis. This pathway is particularly important in cancer cells for maintaining lipid biosynthesis when glucose-derived acetyl-CoA is limited.

Fatty Acid Synthesis

Cytosolic citrate, derived from the mitochondrial export of citrate or from the reductive carboxylation of glutamine-derived α-ketoglutarate, is a primary source of acetyl-CoA for de novo fatty acid synthesis. The NADPH required for the reductive steps of fatty acid synthesis is partially supplied by the oxidative decarboxylation of isocitrate to α-ketoglutarate by cytosolic IDH1.

Amino Acid Metabolism

α-Ketoglutarate, the product of the isocitrate dehydrogenase reaction, is a central hub for amino acid metabolism. It can be transaminated to form glutamate, a precursor for the synthesis of other amino acids like glutamine, proline, and arginine.

Isocitrate Metabolism in Cancer

The landscape of isocitrate metabolism is frequently altered in cancer. Mutations in the genes encoding IDH1 and IDH2 are found in a variety of malignancies, including gliomas, acute myeloid leukemia, and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, causing the mutant enzyme to convert α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[5] D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[5]

Experimental Protocols

Isocitrate Dehydrogenase Activity Assay (Colorimetric)

This protocol outlines a general method for determining the activity of NADP+-dependent or NAD+-dependent IDH in biological samples.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

-

IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Isocitrate solution (substrate)

-

NADP+ or NAD+ solution (cofactor)

-

Developer solution (containing a tetrazolium salt that is reduced by NADPH/NADH to a colored formazan (B1609692) product)

-

Stop solution (optional)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

NADPH or NADH standard for calibration curve

Procedure:

-

Sample Preparation:

-

For cell lysates, wash cells with cold PBS and lyse in IDH Assay Buffer. Centrifuge to remove debris.

-

For tissue homogenates, homogenize tissue in cold IDH Assay Buffer and centrifuge to clarify.

-

-

Standard Curve Preparation: Prepare a series of NADPH or NADH standards in IDH Assay Buffer to generate a standard curve (e.g., 0 to 10 nmol/well).

-

Reaction Setup:

-

Add samples to the wells of the 96-well plate.

-

Prepare a master mix containing IDH Assay Buffer, isocitrate, NADP+ or NAD+, and the developer solution.

-

Add the master mix to each well to initiate the reaction.

-

For a background control, prepare a reaction mix without the isocitrate substrate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at 450 nm. The increase in absorbance is proportional to the amount of NADPH or NADH produced.

-

-

Calculation:

-

Subtract the background absorbance from the sample absorbance.

-

Determine the concentration of NADPH or NADH produced in the samples using the standard curve.

-

Calculate the IDH activity, typically expressed as units per milligram of protein (1 unit = 1 µmol of NADPH/NADH formed per minute).

-

Quantification of Isocitrate by LC-MS/MS

This protocol provides a general workflow for the quantification of isocitrate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase or HILIC chromatography column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Isocitrate standard

-

Internal standard (e.g., 13C-labeled isocitrate)

-

Extraction solvent (e.g., 80% methanol)

-

Sample (cell culture, tissue, biofluid)

Procedure:

-

Sample Preparation:

-

Quench metabolism rapidly (e.g., with liquid nitrogen).

-

Extract metabolites using a cold extraction solvent.

-

Add the internal standard to the samples.

-

Centrifuge to pellet proteins and debris.

-

Collect the supernatant for analysis.

-

-

LC Separation:

-

MS/MS Detection:

-

Ionize the eluting compounds using electrospray ionization (ESI) in negative ion mode.

-

Detect isocitrate and the internal standard using Multiple Reaction Monitoring (MRM). The precursor ion for isocitrate is m/z 191, and a common product ion is m/z 111.[11]

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the isocitrate standard.

-

Calculate the concentration of isocitrate in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

13C-Metabolic Flux Analysis (MFA) to Trace Isocitrate Metabolism

This protocol describes the general principles of using stable isotope tracing to analyze the metabolic flux through pathways involving isocitrate.

Materials:

-

Cell culture medium

-

13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C]-glutamine)

-

LC-MS/MS or GC-MS for analyzing isotopic labeling patterns of metabolites

-

Software for MFA modeling

Procedure:

-

Isotopic Labeling Experiment:

-

Culture cells in a medium containing the 13C-labeled tracer for a sufficient time to reach isotopic steady state.

-

Harvest the cells and extract metabolites as described in the LC-MS/MS protocol.

-

-

Mass Spectrometry Analysis:

-

Analyze the mass isotopologue distribution (MID) of isocitrate and other Krebs cycle intermediates. The MID reflects the number of 13C atoms incorporated into each metabolite.

-

-

Metabolic Flux Modeling:

-

Use a computational model of the relevant metabolic network.

-

Input the measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion) into the MFA software.

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data, providing quantitative insights into the activity of pathways involving isocitrate.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to isocitrate metabolism.

Conclusion

Isocitrate is a metabolite of profound importance, occupying a central position in cellular energy production and biosynthetic pathways. Its metabolism, tightly regulated by the isocitrate dehydrogenase enzymes, is a key determinant of cellular fate. The discovery of IDH mutations in cancer has illuminated a direct link between metabolic dysregulation and tumorigenesis, opening new avenues for therapeutic intervention. The data, protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of isocitrate metabolism and leverage this knowledge for the development of novel diagnostic and therapeutic strategies.

References

- 1. Khan Academy [khanacademy.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the regulatory mechanism of isocitrate dehydrogenase 2 using acetylation mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detailed kinetics and regulation of mammalian NAD-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DL-Isocitric Acid Trisodium Salt in Characterizing Isocitrate Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenases (IDHs) are a family of critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key regulatory point in cellular metabolism. In humans, three isoforms of IDH have been identified: the cytosolic and peroxisomal NADP⁺-dependent IDH1, the mitochondrial NADP⁺-dependent IDH2, and the mitochondrial NAD⁺-dependent IDH3.[1][2] These enzymes play overlapping yet distinct roles in the tricarboxylic acid (TCA) cycle, amino acid and lipid metabolism, and the cellular defense against oxidative stress.[2][3]

Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas, acute myeloid leukemia (AML), and chondrosarcomas.[4][5] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a significant role in tumorigenesis.[4][6] Consequently, the study of IDH enzymes, both wild-type and mutant forms, is of paramount importance for understanding cancer metabolism and developing novel therapeutic strategies.

DL-Isocitric acid trisodium (B8492382) salt serves as a crucial substrate for in vitro and in vivo studies of IDH activity. This stable, water-soluble compound allows for the precise characterization of the kinetic properties of the different IDH isoforms and the evaluation of potential inhibitors. This technical guide provides an in-depth overview of the use of DL-isocitric acid trisodium salt as a substrate for isocitrate dehydrogenase, including detailed experimental protocols, quantitative data on enzyme kinetics, and visualization of relevant metabolic pathways.

Isocitrate Dehydrogenase Isoforms and Their Substrate

The three human IDH isoforms exhibit distinct subcellular localizations and coenzyme specificities.

| Isoform | Location | Coenzyme | Primary Function |

| IDH1 | Cytosol, Peroxisomes | NADP⁺ | NADPH production for antioxidant defense and reductive carboxylation[2][5] |

| IDH2 | Mitochondria | NADP⁺ | NADPH production within the mitochondria, regulation of the TCA cycle[3][7] |

| IDH3 | Mitochondria | NAD⁺ | Rate-limiting step in the TCA cycle[1][8] |

DL-isocitric acid is a racemic mixture of the D- and L-isocitrate stereoisomers. The biologically active form that serves as the substrate for IDH enzymes is D-isocitrate.

Quantitative Data: Kinetic Parameters of Human IDH Isoforms

The following tables summarize the available kinetic parameters for wild-type human isocitrate dehydrogenase isoforms with isocitrate. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and the concentration of the divalent cation (Mg²⁺ or Mn²⁺), which is required for activity.

Table 1: Kinetic Parameters for NADP⁺-Dependent Human IDH1 and IDH2

| Isoform | Substrate | K_m / S_0.5 (μM) | V_max (μmol/min/mg) | Specific Activity |

| Human IDH1 (wild-type) | DL-Isocitrate | Not explicitly found for wild-type | Not explicitly found | > 18,000 pmol/min/µg[9] |

| Human IDH2 (wild-type) | Isocitrate | 6[10] | 43.4[10] | Not specified |

| NADP⁺ | 3.1[10] | 42.1[10] |

Note: The specific activity for IDH1 can be used to estimate V_max under specific assay conditions.

Table 2: Kinetic Parameters for NAD⁺-Dependent Human IDH3 Holoenzyme

| Enzyme Complex | Substrate | S_0.5,ICT (mM) (- activators) | S_0.5,ICT (mM) (+ activators) | V_max (mmol/mg/min) (- activators) | V_max (mmol/mg/min) (+ activators) |

| αβγ Holoenzyme | Isocitrate | 3.65 ± 0.39 | 0.44 ± 0.05 | 2.72 ± 0.14 | 2.80 ± 0.23 |

Data for IDH3 reflects the allosteric nature of the enzyme, with its activity being significantly enhanced in the presence of activators like ADP and citrate.[11]

Experimental Protocols

The activity of isocitrate dehydrogenase is typically measured spectrophotometrically by monitoring the production of NADPH (for IDH1 and IDH2) or NADH (for IDH3) at 340 nm. Below are detailed protocols for assaying the activity of NADP⁺-dependent and NAD⁺-dependent IDH enzymes using this compound.

Purification of Recombinant Human IDH Enzymes

For kinetic studies, it is essential to use purified enzyme preparations. Recombinant human IDH1, IDH2, and the subunits of IDH3 can be expressed in E. coli and purified using affinity chromatography (e.g., His-tag or Strep-tag) followed by size-exclusion chromatography to ensure high purity.[12]

Spectrophotometric Assay for NADP⁺-Dependent IDH Activity (IDH1 and IDH2)

This protocol is adapted from commercially available kits and published literature.[13]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 10 mM MgCl₂.

-

This compound Stock Solution: 100 mM in deionized water.

-

NADP⁺ Stock Solution: 20 mM in deionized water.

-

Purified Recombinant Human IDH1 or IDH2 enzyme.

-

96-well UV-transparent microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:

-

Assay Buffer

-

NADP⁺ (final concentration of 0.2-1 mM)

-

This compound (varying concentrations for kinetic analysis, e.g., 0-1000 µM)

-

-

Enzyme Preparation: Dilute the purified IDH enzyme in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Assay Initiation:

-

Add the reaction mixture to the wells of the 96-well plate.

-

Initiate the reaction by adding the diluted enzyme solution to each well.

-

The final reaction volume is typically 100-200 µL.

-

-

Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C). The rate of NADPH production is proportional to the IDH activity and can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Spectrophotometric Assay for NAD⁺-Dependent IDH Activity (IDH3)

This protocol is adapted from published methods for measuring NAD⁺-dependent IDH activity.[14]

Materials:

-

Assay Buffer: 100 mM Triethanolamine buffer, pH 7.5, containing 50 mM NaCl.

-

This compound Stock Solution: 100 mM in deionized water.

-

NAD⁺ Stock Solution: 10 mM in deionized water.

-

MnCl₂ Stock Solution: 100 mM in deionized water.

-

(Optional) ADP Stock Solution: 10 mM in deionized water (as an allosteric activator).

-

Purified Recombinant Human IDH3 enzyme complex.

-

96-well UV-transparent microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:

-

Enzyme Preparation: Dilute the purified IDH3 enzyme complex in cold assay buffer to the desired concentration.

-

Assay Initiation:

-

Add the reaction mixture to the wells of the 96-well plate.

-

Initiate the reaction by adding the diluted enzyme solution.

-

-

Measurement: Monitor the increase in absorbance at 340 nm as described for the NADP⁺-dependent assay. The rate of NADH production is proportional to IDH3 activity.

Signaling Pathways and Experimental Workflows

Wild-Type IDH in Cellular Metabolism

The following diagram illustrates the central role of wild-type IDH isoforms in cellular metabolism. IDH3 is a key component of the TCA cycle, while IDH1 and IDH2 are major producers of NADPH for antioxidant defense and reductive biosynthesis.

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Wild-Type Isocitrate Dehydrogenase-Dependent Oxidative Decarboxylation and Reductive Carboxylation in Cancer and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wild-type isocitrate dehydrogenase under the spotlight in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. biorxiv.org [biorxiv.org]

- 9. abostecbio.com [abostecbio.com]

- 10. uniprot.org [uniprot.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. eajm.org [eajm.org]

Isocitrate's Crucial Role in Mitochondrial Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, stands at a critical metabolic nexus, dictating the pace of cellular respiration and the production of reducing equivalents essential for ATP synthesis. Its oxidative decarboxylation, catalyzed by the isocitrate dehydrogenase (IDH) family of enzymes, is a rate-limiting and tightly regulated step in mitochondrial energy production. This technical guide provides an in-depth exploration of isocitrate's involvement in mitochondrial bioenergetics, offering a comprehensive overview of the enzymatic reactions, regulatory networks, and key experimental methodologies for its study. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for comparative analysis. Detailed experimental protocols and visual diagrams of signaling pathways and workflows are provided to facilitate both conceptual understanding and practical application in a research and drug development context.

Introduction: Isocitrate at the Crossroads of Mitochondrial Metabolism

The mitochondrion, the powerhouse of the eukaryotic cell, orchestrates the complete oxidation of carbohydrates, fatty acids, and amino acids to generate ATP. The TCA cycle, housed within the mitochondrial matrix, is the central hub of this metabolic activity. Isocitrate, a six-carbon tricarboxylic acid, is a pivotal intermediate in this cycle, formed from the isomerization of citrate.[1] The subsequent oxidative decarboxylation of isocitrate to the five-carbon molecule alpha-ketoglutarate (B1197944) is a committed step in the cycle, releasing one molecule of CO2 and, crucially, reducing NAD+ to NADH.[2][3] This NADH molecule is a high-energy electron carrier that donates its electrons to the electron transport chain, driving the process of oxidative phosphorylation and the bulk of ATP synthesis.

In humans, three isoforms of isocitrate dehydrogenase (IDH) catalyze this reaction. IDH3, located exclusively in the mitochondrial matrix, is the primary enzyme of the TCA cycle and utilizes NAD+ as its cofactor.[1] The other two isoforms, IDH1 (cytosolic and peroxisomal) and IDH2 (mitochondrial), use NADP+ as a cofactor and play significant roles in cellular defense against oxidative stress and various biosynthetic pathways.[4][5] The activity of mitochondrial IDH3 is exquisitely regulated by the energy status of the cell, ensuring that the rate of the TCA cycle is matched to the demand for ATP.

Quantitative Data on Isocitrate Metabolism

A quantitative understanding of the components involved in isocitrate metabolism is fundamental for building accurate models of mitochondrial function and for identifying potential targets for therapeutic intervention. The following tables summarize key quantitative data related to isocitrate dehydrogenase kinetics and the concentrations of relevant mitochondrial metabolites.

Table 1: Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

| Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | Cofactor | Cellular Location | Reference(s) |

| IDH1 | Isocitrate | 10-50 | Not widely reported | ~1.5 | NADP+ | Cytosol, Peroxisome | [6] |

| α-Ketoglutarate | 150-300 | Not widely reported | Not applicable | NADPH | Cytosol, Peroxisome | [6] | |

| IDH2 | Isocitrate | 10-40 | Not widely reported | ~2.0 | NADP+ | Mitochondria | [4] |

| α-Ketoglutarate | 100-250 | Not widely reported | Not applicable | NADPH | Mitochondria | [4] | |

| IDH3 | Isocitrate | 50-230 (without ADP) | Not widely reported | Not available | NAD+ | Mitochondria | [7] |

| Isocitrate | ~50 (with ADP) | Not widely reported | Not available | NAD+ | Mitochondria | [7] | |

| NAD+ | 100-200 | Not widely reported | Not available | - | Mitochondria | [7] |

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition) and the specific recombinant protein or tissue extract used.

Table 2: Reported Concentrations of Isocitrate and Related Metabolites in the Mitochondrial Matrix

| Metabolite | Concentration Range (µM) | Tissue/Cell Type | Reference(s) |

| Isocitrate | 30 - 300 | HeLa Cells, Rat Liver | [8][9] |

| Citrate | 200 - 1500 | HeLa Cells, Rat Liver | [8][9] |

| α-Ketoglutarate | 100 - 800 | HeLa Cells, Rat Liver | [8][9] |

| Succinate | 100 - 600 | HeLa Cells, Rat Liver | [8][9] |

| Malate | 200 - 2000 | HeLa Cells, Rat Liver | [8][9] |

| NAD+ | 800 - 2000 | HeLa Cells | [8] |

| NADH | 7 - 20 | HeLa Cells | [8] |

Note: Metabolite concentrations are dynamic and can be influenced by factors such as nutrient availability, hormonal signaling, and disease state. The provided ranges are indicative of values reported in the literature.

Core Signaling and Regulatory Pathways

The flux through the isocitrate dehydrogenase step is a critical control point for the entire TCA cycle. The activity of the mitochondrial NAD+-dependent isocitrate dehydrogenase (IDH3) is regulated by a sophisticated network of allosteric effectors that signal the energy state of the cell.

Allosteric Regulation of Mitochondrial IDH3

The primary regulators of IDH3 are ADP, ATP, and NADH. ADP acts as a potent allosteric activator, signaling a low energy state and the need for increased ATP production.[10] Conversely, high levels of ATP and NADH, indicators of a high energy charge, allosterically inhibit the enzyme.[10] Calcium ions (Ca2+) also play a significant role in activating IDH3, linking the TCA cycle activity to cellular signaling events that involve changes in intracellular calcium concentration.[11]

Experimental Protocols

Accurate and reproducible experimental methods are paramount for investigating the role of isocitrate in mitochondrial energy production. This section provides detailed protocols for key experiments.

Measurement of NAD+-Dependent Isocitrate Dehydrogenase (IDH3) Activity

This spectrophotometric assay measures the activity of mitochondrial IDH3 by monitoring the production of NADH, which absorbs light at 340 nm.[12][13]

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

-

Substrate Solution: 100 mM DL-Isocitrate.

-

Cofactor Solution: 20 mM NAD+.

-

Activator Solution (optional): 20 mM ADP.

-

Mitochondrial isolate or purified IDH3 enzyme.

-

UV-Vis spectrophotometer capable of reading at 340 nm.

-

96-well UV-transparent microplate or quartz cuvettes.

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing:

-

80 µL of Assay Buffer.

-

10 µL of Substrate Solution (final concentration: 10 mM).

-

5 µL of Cofactor Solution (final concentration: 1 mM).

-

(Optional) 5 µL of Activator Solution (final concentration: 1 mM).

-

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding 10 µL of the mitochondrial isolate or purified enzyme.

-

Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Calculate the rate of NADH production using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6.22 mM-1cm-1).

-

Express enzyme activity as units/mg of protein (1 unit = 1 µmol of NADH produced per minute).

Isolation of Mitochondria from Cultured Cells for Metabolomic Analysis

This protocol describes a method for isolating mitochondria from cultured cells while minimizing metabolic changes during the procedure.[14]

Materials:

-

Cell Scrapers.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Mitochondrial Isolation Buffer (MIB): 220 mM Mannitol, 70 mM Sucrose, 10 mM HEPES (pH 7.4), 1 mM EGTA, supplemented with protease and phosphatase inhibitors just before use.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Scrape the cells into a pre-chilled tube containing ice-cold PBS and centrifuge at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of MIB.

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer (approximately 20-30 strokes).

-

Transfer the homogenate to a new tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in 1 mL of MIB and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

The final mitochondrial pellet can be used for immediate analysis or snap-frozen in liquid nitrogen and stored at -80°C.

Quantification of Krebs Cycle Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like Krebs cycle intermediates.[15][16]

Materials:

-

Isolated mitochondrial pellet (from Protocol 4.2).

-

Ice-cold 80% Methanol (B129727).

-

Internal standards (e.g., 13C-labeled Krebs cycle intermediates).

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing).

Procedure:

-

Metabolite Extraction:

-

Resuspend the mitochondrial pellet in a known volume of ice-cold 80% methanol containing a mixture of internal standards.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation:

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a small volume of a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the Krebs cycle intermediates using an appropriate chromatographic method.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) for targeted analysis or full scan mode for untargeted analysis.

-

-

Data Analysis:

-

Quantify the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard and a standard curve.

-

Normalize the metabolite concentrations to the amount of mitochondrial protein.

-

Experimental and Logical Workflows

The investigation of isocitrate's role in mitochondrial energy production typically follows a logical workflow, from initial activity measurements to in-depth metabolic profiling.

Conclusion

Isocitrate and its dehydrogenase enzymes are central players in the regulation of mitochondrial energy production. A thorough understanding of their function, regulation, and the methodologies to study them is essential for researchers in metabolism, oncology, and neurodegenerative diseases, as well as for professionals in drug development seeking to modulate cellular bioenergetics. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a valuable resource for advancing our knowledge of this critical metabolic control point and for the development of novel therapeutic strategies targeting mitochondrial metabolism.

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer-associated Isocitrate Dehydrogenase Mutations Inactivate NADPH-dependent Reductive Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 8. Concentration of most abundant metabolites in - Human Homo sapiens - BNID 112849 [bionumbers.hms.harvard.edu]

- 9. ps7.htm [faculty.buffalostate.edu]

- 10. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial matrix - Wikipedia [en.wikipedia.org]

- 12. eajm.org [eajm.org]

- 13. Enzyme Activity Measurement of Isocitrate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]

- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Conversion of Citrate to Isocitrate by Aconitase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitase, also known as aconitate hydratase (EC 4.2.1.3), is a critical enzyme in the central metabolic pathway, the tricarboxylic acid (TCA) cycle. It catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the intermediate cis-aconitate. This reaction is a crucial step in cellular respiration, linking glycolysis to oxidative phosphorylation. Beyond its canonical role in the mitochondria, the cytosolic isoform of aconitase (c-aconitase or IRP1) functions as a key regulator of iron homeostasis, highlighting its importance in a broader physiological context. This guide provides a comprehensive technical overview of the enzymatic conversion of citrate to isocitrate, detailing the reaction mechanism, kinetic parameters, experimental protocols, and the dual functionality of this fascinating enzyme.

The Aconitase Reaction: A Stereospecific Isomerization

The conversion of citrate to isocitrate is a reversible two-step reaction involving a dehydration followed by a hydration, with cis-aconitate as a bound intermediate.[1]

Citrate ⇌ cis-Aconitate + H₂O ⇌ Isocitrate

The reaction is highly stereospecific, producing only the (2R,3S)-isomer of isocitrate.[1] This specificity is crucial for the subsequent steps of the TCA cycle.

The Catalytic Mechanism

The active site of aconitase contains a [4Fe-4S] iron-sulfur cluster that is essential for catalysis.[2] Unlike many other iron-sulfur proteins where the cluster participates in redox reactions, in aconitase, one of the iron atoms (Feα) directly interacts with the substrate to facilitate the dehydration and hydration steps.[3]

The proposed mechanism involves the following key steps:

-

Substrate Binding: Citrate binds to the active site, coordinating with the Feα of the [4Fe-4S] cluster through one of its carboxyl groups and the hydroxyl group.

-

Dehydration: A basic residue in the active site, identified as Ser642, abstracts a proton from the Cβ of citrate, while the hydroxyl group on Cα is protonated by a nearby acidic residue, His101, and subsequently eliminated as a water molecule. This results in the formation of the double-bonded intermediate, cis-aconitate, which remains bound to the enzyme.[2]

-

cis-Aconitate "Flip": The cis-aconitate intermediate undergoes a conformational change, often described as a "flip," within the active site. This reorientation is necessary for the subsequent stereospecific hydration.[1]

-

Hydration: A water molecule attacks the double bond of cis-aconitate. His101, now acting as a base, activates the water molecule for a nucleophilic attack on Cα, while the protonated Ser642 donates a proton to Cβ. This results in the formation of isocitrate with the correct stereochemistry.[2]

-

Product Release: Isocitrate is released from the active site, and the enzyme is ready for another catalytic cycle.

Quantitative Data: Kinetic Parameters of Aconitase

The kinetic properties of aconitase have been studied in various organisms and cellular compartments. The Michaelis-Menten constants (Km) and maximal velocities (Vmax) provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Reference |

| Mouse Heart (Mitochondrial) | Citrate | 22 ± 3 | 330 ± 35 | - | [4] |

| Rat Liver (Mitochondrial) | Citrate | - | - | - | [5] |

| Rat Liver (Cytosolic) | Citrate | - | - | - | [5] |

| Recombinant Human IRP1 | - | - | - | - | [4] |

| Human Heart (Mitochondrial) | cis-Aconitate | - | - | - | - |

| Pig Heart (Mitochondrial) | Isocitrate | - | - | - | - |

Experimental Protocols

Spectrophotometric Assay of Aconitase Activity

This protocol describes a common method for measuring aconitase activity by coupling the production of isocitrate to the reduction of NADP⁺ by isocitrate dehydrogenase (IDH). The increase in NADPH is monitored by the change in absorbance at 340 nm.[4]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl

-

Substrate Solution: 50 mM Sodium Citrate in Assay Buffer

-

NADP⁺ Solution: 10 mM in water

-

MnCl₂ Solution: 10 mM in water

-

Isocitrate Dehydrogenase (IDH): 1 unit/mL in Assay Buffer

-

Sample: Isolated mitochondria or cytosolic fraction (protein concentration of 0.1-1 mg/mL)

-

UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or a well of a 96-well plate, prepare the reaction mixture by adding the following components in order:

-

800 µL Assay Buffer

-

100 µL NADP⁺ Solution

-

50 µL MnCl₂ Solution

-

20 µL Isocitrate Dehydrogenase

-

10-50 µL of sample

-

-

Incubation: Mix gently and incubate at 25°C for 5 minutes to allow for the conversion of any contaminating isocitrate in the sample.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution (Sodium Citrate).

-

Measurement: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. The rate of change in absorbance is proportional to the aconitase activity.

-

Calculation: Calculate the aconitase activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

One unit of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of isocitrate (or NADPH) per minute under the specified conditions.

The Dual Role of Aconitase: Metabolism and Iron Regulation

Cytosolic aconitase (ACO1) is also known as Iron Regulatory Protein 1 (IRP1). This bifunctional protein plays a crucial role in regulating cellular iron homeostasis. The switch between its two functions is dependent on the assembly state of its iron-sulfur cluster.[6]

-

Iron-Replete Cells: When cellular iron levels are sufficient, the cytosolic iron-sulfur cluster assembly (CIA) machinery inserts a [4Fe-4S] cluster into the apo-IRP1 protein. This holo-form of the protein functions as an active aconitase, catalyzing the conversion of citrate to isocitrate in the cytosol.[4]

-

Iron-Deficient Cells: Under conditions of low cellular iron, the [4Fe-4S] cluster is disassembled. The resulting apo-IRP1 undergoes a conformational change that exposes an RNA-binding site. This form of the protein binds to specific stem-loop structures, known as iron-responsive elements (IREs), found in the untranslated regions of mRNAs that encode proteins involved in iron metabolism.

The binding of IRP1 to IREs has two major consequences:

-

Repression of Translation: When IRP1 binds to an IRE in the 5' untranslated region (UTR) of an mRNA, such as that for ferritin (the iron storage protein), it sterically hinders the assembly of the translation machinery, thereby inhibiting protein synthesis.

-

Stabilization of mRNA: When IRP1 binds to IREs in the 3' UTR of an mRNA, such as that for the transferrin receptor (responsible for iron uptake), it protects the mRNA from degradation, leading to increased protein expression.

This elegant regulatory mechanism ensures that in times of iron scarcity, the cell increases its capacity for iron uptake and reduces its iron storage.

Regulation by Oxidative Stress

The iron-sulfur cluster of aconitase is sensitive to oxidative stress.[7] Reactive oxygen species (ROS), such as superoxide, can lead to the disassembly of the [4Fe-4S] cluster, converting the enzyme to its inactive apo-form.[3] This has two important consequences:

-

Inhibition of the TCA Cycle: Inactivation of mitochondrial aconitase can disrupt the TCA cycle, leading to impaired energy production.

-

Activation of IRP1: The disassembly of the cluster in cytosolic aconitase leads to its conversion to the IRE-binding IRP1, thereby linking oxidative stress to the regulation of iron metabolism.[8]

Conclusion

The conversion of citrate to isocitrate by aconitase is a fundamentally important reaction in cellular metabolism. The enzyme's intricate mechanism, reliance on a sensitive iron-sulfur cluster, and its dual role as a metabolic enzyme and a regulator of iron homeostasis make it a fascinating subject of study and a potential target for therapeutic intervention in diseases related to metabolic dysfunction and iron dysregulation. This guide provides a detailed overview to aid researchers, scientists, and drug development professionals in their understanding and investigation of this critical enzyme.

References

- 1. Mitochondrial aconitase reaction with nitric oxide, S-nitrosoglutathione, and peroxynitrite: mechanisms and relative contributions to aconitase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aconitases: Non-redox Iron-Sulfur Proteins Sensitive to Reactive Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic studies of cytoplasmic and mitochondrial aconitate hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Activation of iron regulatory protein-1 by oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of DL-Isocitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of DL-Isocitric acid within the cell. Isocitric acid, a key intermediate in the citric acid cycle (TCA cycle), plays a pivotal role in cellular energy production, biosynthesis, and redox balance. Understanding its metabolism is crucial for research in areas ranging from basic cell biology to cancer therapeutics and metabolic disorders. This document details the enzymatic conversions of isocitrate, presents quantitative data on its metabolism, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Cellular Uptake and Transport

Exogenously supplied DL-Isocitric acid is transported into the cell, where it can enter the cytosolic or mitochondrial pools of metabolites. The lipophilic nature of esterified forms of isocitrate may facilitate its passage across the cell membrane, after which it is hydrolyzed by intracellular esterases to isocitric acid.

The Central Role of Isocitrate Dehydrogenases

The metabolic fate of isocitric acid is primarily dictated by the activity of isocitrate dehydrogenases (IDHs), a family of enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In humans, there are three main isoforms of IDH, each with distinct subcellular localizations and cofactor dependencies.[2]

-

IDH1: Located in the cytosol and peroxisomes, utilizes NADP⁺ as a cofactor.[3]

-

IDH2: Found in the mitochondrial matrix, also uses NADP⁺.[3]

-

IDH3: A key regulatory enzyme in the TCA cycle located in the mitochondrial matrix, it uses NAD⁺ as a cofactor.[3]

The forward reaction, the conversion of isocitrate to α-KG, is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by decarboxylation.[2] This reaction is a critical source of NADPH in the cytosol and mitochondria, which is essential for antioxidant defense and reductive biosynthesis.[3]

Under certain conditions, such as hypoxia, the reverse reaction, known as reductive carboxylation, can occur, where α-KG is converted back to isocitrate.[4] This process consumes NADPH and is important for lipid synthesis.[5]

Quantitative Insights into Isocitrate Metabolism

The following tables summarize key quantitative data related to the metabolism of isocitric acid.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase Isoforms

| Enzyme Isoform | Substrate | Km | Vmax | Cofactor | Cellular Location | Reference |

| Human IDH1 (WT) | Isocitrate | 34 µM | - | NADP⁺ | Cytosol, Peroxisomes | [3] |

| Human IDH2 (WT) | Isocitrate | 13 µM | - | NADP⁺ | Mitochondria | [3] |

| Human IDH3 | Isocitrate | ~1.5 mM | - | NAD⁺ | Mitochondria | [3] |

| M. tuberculosis ICDH-1 | Isocitrate | - | - | NADP⁺ | - | [1] |

| M. tuberculosis ICDH-1 | NADP⁺ | - | - | - | - | [1] |

Note: Specific Vmax values are often dependent on the specific experimental conditions and purification of the enzyme and are therefore not always reported in a standardized manner.

Table 2: Relative Metabolite Levels in Cells with and without IDH1 Mutations

| Metabolite | Cell Line with IDH1 Mutant (Relative Abundance) | Control Cell Line (Relative Abundance) | Fold Change | Reference |

| 2-Hydroxyglutarate (2-HG) | High | Low | >100 | [6] |

| α-Ketoglutarate | Lower | Higher | Decreased | [6] |

| Lactate | Lower in some IDH2 mutants | Higher | Decreased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic fate of DL-Isocitric acid.

Measurement of Isocitrate Dehydrogenase Activity

This protocol describes a common spectrophotometric assay to measure the activity of NADP⁺-dependent IDH enzymes (IDH1 and IDH2).[7] The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NADP⁺ to NADPH.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

DL-Isocitric acid solution (substrate)

-

NADP⁺ solution

-

Cell or tissue lysate containing IDH enzyme

-

Spectrophotometer capable of reading at 340 nm

-

96-well microplate

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing Assay Buffer, NADP⁺ solution, and isocitrate solution.

-

Initiate the reaction by adding the cell or tissue lysate to each well.

-

Immediately place the microplate in the spectrophotometer.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-30 minutes).

-

The rate of change in absorbance is proportional to the IDH activity.

Subcellular Fractionation to Isolate Cytosolic and Mitochondrial Fractions

This protocol allows for the separation of cytosolic and mitochondrial components to study the compartmentalized metabolism of isocitrate.[8][9]

Materials:

-

Homogenization Buffer (e.g., containing sucrose, MOPS, and EGTA)

-

Dounce homogenizer

-

Centrifuge capable of reaching at least 10,000 x g

-

Microcentrifuge tubes

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

Stable Isotope Tracing of Isocitrate Metabolism

This protocol outlines a general workflow for using stable isotope-labeled substrates (e.g., ¹³C-glucose) to trace the metabolic fate of isocitrate and other TCA cycle intermediates using mass spectrometry.[10][11]

Materials:

-

Cell culture medium with ¹³C-labeled glucose

-

Quenching solution (e.g., ice-cold methanol)

-

Extraction solvent (e.g., methanol/water/chloroform mixture)

-

Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Culture cells in the presence of ¹³C-labeled glucose for a defined period.

-

Rapidly quench metabolism by adding ice-cold quenching solution.

-

Extract metabolites using an appropriate extraction solvent.

-

Analyze the extracts by LC-MS or GC-MS to determine the mass isotopologue distribution of isocitrate, α-ketoglutarate, and other TCA cycle intermediates.

-

The pattern of ¹³C incorporation provides insights into the metabolic flux through the TCA cycle and related pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to isocitric acid metabolism.

References

- 1. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The α-ketoglutarate dehydrogenase complex in cancer metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomic comparison between cells over-expressing isocitrate dehydrogenase 1 and 2 mutants and the effects of an inhibitor on the metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Varying Parameters that Affect IDH Activity - Laboratory [bio.davidson.edu]

- 8. assaygenie.com [assaygenie.com]

- 9. tabaslab.com [tabaslab.com]

- 10. benchchem.com [benchchem.com]

- 11. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

Isocitrate: A Pivotal Intermediate in the Tricarboxylic Acid Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate is a critical intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production and biosynthesis. This technical guide provides a comprehensive overview of the role of isocitrate, focusing on the enzymatic reactions that produce and consume it. Detailed information on the kinetics and regulation of aconitase and the various isoforms of isocitrate dehydrogenase (IDH) is presented. Furthermore, this guide delves into the implications of isocitrate metabolism in disease, particularly cancer, and provides detailed experimental protocols for the study of these enzymes and metabolites. The content is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of cellular metabolism and the therapeutic potential of targeting pathways involving isocitrate.

Introduction: The Central Role of Isocitrate in Metabolism

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Isocitrate is a six-carbon molecule that serves as a key substrate within this cycle. It is formed from citrate (B86180) and is subsequently oxidatively decarboxylated to α-ketoglutarate. This step is a major regulatory point in the TCA cycle and is also a significant source of the reducing equivalent NADH, which is crucial for ATP production through oxidative phosphorylation.

There are three main isoforms of isocitrate dehydrogenase (IDH) in humans: IDH1, IDH2, and IDH3.[1] IDH3 is the primary enzyme in the mitochondrial TCA cycle and uses NAD+ as a cofactor.[1] IDH1 is found in the cytoplasm and peroxisomes, while IDH2 is located in the mitochondria; both IDH1 and IDH2 utilize NADP+ as a cofactor and play important roles in cellular defense against oxidative damage.[2] The dysregulation of isocitrate metabolism, particularly through mutations in IDH1 and IDH2, has been increasingly implicated in various diseases, most notably in several forms of cancer.

The Synthesis of Isocitrate: The Aconitase Reaction

Isocitrate is synthesized from its isomer, citrate, in a reversible reaction catalyzed by the enzyme aconitase (aconitate hydratase).[3] This isomerization is a critical step as it converts the tertiary alcohol of citrate, which is not readily oxidized, into the secondary alcohol of isocitrate, which can be oxidized in the subsequent step of the TCA cycle.

Aconitase: Mechanism and Structure

Aconitase is an iron-sulfur protein that contains a [4Fe-4S] cluster in its active site.[3] The reaction proceeds via a cis-aconitate intermediate. The mechanism involves a dehydration step where a water molecule is removed from citrate to form the enzyme-bound intermediate cis-aconitate, followed by a stereospecific hydration step where the water molecule is added back to form isocitrate.[3]

Quantitative Data: Aconitase Kinetics

The kinetic parameters of aconitase are crucial for understanding the flux of metabolites through the initial stages of the TCA cycle. Below is a summary of available kinetic data for mitochondrial aconitase (ACO2).

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism/Source |

| Mitochondrial Aconitase (ACO2) | Citrate | 210 | 1.5 | Rat Liver[4] |

| Isocitrate | 70 | 0.8 | Rat Liver[4] | |

| cis-Aconitate | 25 | 2.5 | Rat Liver[4] | |

| Recombinant Human ACO2 | Citrate | - | 22 ± 2 U/mg | Human[5] |

| Isocitrate | - | - | Human[5] | |

| cis-Aconitate | - | - | Human[5] |

The Consumption of Isocitrate: The Isocitrate Dehydrogenase Reaction

The oxidative decarboxylation of isocitrate to α-ketoglutarate is a key regulatory and rate-limiting step in the TCA cycle.[6] This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH) and is accompanied by the reduction of a nicotinamide (B372718) cofactor (NAD+ or NADP+).[1]

Isocitrate Dehydrogenase Isoforms and Their Roles

As previously mentioned, humans have three isoforms of IDH:

-

IDH1 (NADP+-dependent): Located in the cytoplasm and peroxisomes, it is a primary source of cytosolic NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[7]

-

IDH2 (NADP+-dependent): Found in the mitochondria, it also contributes to the mitochondrial NADPH pool, which is important for combating oxidative stress within this organelle.[8]

-

IDH3 (NAD+-dependent): Exclusively mitochondrial, this heterooctameric enzyme is the key isoform of the TCA cycle, producing NADH for the electron transport chain.[9][10]

Quantitative Data: Isocitrate Dehydrogenase Kinetics

The kinetic properties of the IDH isoforms differ, reflecting their distinct metabolic roles. The following tables summarize the available kinetic data for human IDH isoforms.

Table 3.2.1: Kinetic Parameters of Human IDH1 (NADP+-dependent)

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions |

| Isocitrate | 33 | 20.0 ± 0.4 | 6.1 x 10⁵ | pH 7.4 |

| NADP+ | 1.4 | - | - | pH 7.4 |

Data for wild-type human IDH1.

Table 3.2.2: Kinetic Parameters of Human IDH2 (NADP+-dependent)

| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Conditions |

| Isocitrate | 6 | 43.4 | - |

| NADP+ | 3.1 | 42.1 | - |

Data obtained from UniProt for human IDH2.[8]

Table 3.2.3: Allosteric Regulation of Human IDH3 (NAD+-dependent)

| Effector | Effect | Concentration for Half-Maximal Effect | Notes |

| ADP | Activator | - | Acts synergistically with citrate[11] |

| ATP | Inhibitor (high conc.) | - | Competitive with NAD+ |

| Activator (low conc.) | - | Mimics ADP at the allosteric site | |

| NADH | Inhibitor | - | Competes with NAD+ at the active site and with activators at the allosteric site[12] |

| Citrate | Activator | - | Binds to the allosteric site on the γ subunit[11] |

Signaling Pathways and Regulatory Mechanisms

The activity of isocitrate dehydrogenase is tightly regulated to meet the energetic and biosynthetic needs of the cell. This regulation occurs through substrate availability, product inhibition, and allosteric modulation.

Allosteric Regulation of IDH3

The mitochondrial NAD+-dependent IDH3 is a key regulatory point of the TCA cycle. Its activity is allosterically activated by ADP, signaling a low energy state, and inhibited by ATP and NADH, which indicate a high energy state.[9][13] Citrate also acts as an allosteric activator.[11]

Regulation of IDH1 and IDH2

The regulation of the NADP+-dependent isoforms, IDH1 and IDH2, is less complex than that of IDH3 and is primarily driven by substrate availability and product inhibition by NADPH.

Isocitrate Metabolism in Disease

Mutations in the genes encoding IDH1 and IDH2 have been identified as key drivers in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[14] These mutations typically occur at a single arginine residue in the enzyme's active site (R132 in IDH1 and R172 or R140 in IDH2).

Neomorphic Activity of Mutant IDH

Instead of their normal function of converting isocitrate to α-ketoglutarate, these mutant IDH enzymes gain a neomorphic (new) function: the reduction of α-ketoglutarate to D-2-hydroxyglutarate (D-2-HG).[14]

Oncogenic Role of D-2-Hydroxyglutarate

D-2-HG is considered an oncometabolite because its accumulation to high levels in cells competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations and a block in cellular differentiation, contributing to tumorigenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of isocitrate and isocitrate dehydrogenase.

Isocitrate Dehydrogenase Activity Assay

Objective: To measure the enzymatic activity of isocitrate dehydrogenase in biological samples.

Principle: The activity of IDH is determined by monitoring the reduction of NAD+ or NADP+ to NADH or NADPH, respectively. This is measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplates or quartz cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

-

Substrate solution: 10 mM DL-Isocitrate in assay buffer

-

Cofactor solution: 10 mM NAD+ or NADP+ in assay buffer

-

Enzyme sample (e.g., cell lysate, purified protein)

Procedure:

-

Prepare a reaction mixture in each well/cuvette containing:

-

80 µL of Assay Buffer

-

10 µL of Cofactor solution

-

10 µL of Enzyme sample

-

-

Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the Substrate solution.

-

Immediately measure the absorbance at 340 nm and continue to record the absorbance every 30 seconds for 5-10 minutes.

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of Isocitrate in Biological Samples

Objective: To measure the concentration of isocitrate in tissues, cells, or other biological materials.

Principle: This assay is based on the IDH-catalyzed oxidation of isocitrate, where the resulting NADPH is used to reduce a probe, generating a colorimetric or fluorescent signal that is proportional to the amount of isocitrate.

Materials:

-

Commercial isocitrate assay kit (e.g., from major life science suppliers)

-

Microplate reader (colorimetric or fluorescent)

-

Sample homogenization equipment

-

Deproteinization kit (e.g., perchloric acid or ultrafiltration)

Procedure (General Outline):

-

Sample Preparation:

-

Homogenize tissue or cell samples in the provided assay buffer.

-

Centrifuge to remove insoluble material.

-

Deproteinize the supernatant to remove enzymes that may interfere with the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of isocitrate standards of known concentrations.

-

-

Assay Reaction:

-

Add samples and standards to a 96-well plate.

-

Add the reaction mix containing IDH, NADP+, and the detection probe.

-

Incubate for the time specified in the kit protocol (e.g., 30-60 minutes) at the recommended temperature.

-

-

Measurement:

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Calculation:

-